2-Vinyl-4H-1,3-dithiine

Catalog No.
S591288
CAS No.
80028-57-5
M.F
C6H8S2
M. Wt
144.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Vinyl-4H-1,3-dithiine

CAS Number

80028-57-5

Product Name

2-Vinyl-4H-1,3-dithiine

IUPAC Name

2-ethenyl-4H-1,3-dithiine

Molecular Formula

C6H8S2

Molecular Weight

144.3 g/mol

InChI

InChI=1S/C6H8S2/c1-2-6-7-4-3-5-8-6/h2-4,6H,1,5H2

InChI Key

XUKBDTUPIIADOP-UHFFFAOYSA-N

SMILES

C=CC1SCC=CS1

Synonyms

2-VDTII, 2-vinyl-(4H)-1,3-dithiine, 2-vinyl-4H-1,3-dithiin

Canonical SMILES

C=CC1SCC=CS1

2-Vinyl-4H-1, 3-dithiine, also known as 2-vdtii or 4H-1, 3-dithiin, 2-ethenyl, belongs to the class of organic compounds known as dithiins. Dithiins are compounds comprising a dithiin ring, which is an unsaturated six-member heterocycle containing four carbon atoms, two sulfur atoms and two double bonds. 2-Vinyl-4H-1, 3-dithiine is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2-vinyl-4H-1, 3-dithiine is primarily located in the cytoplasm. Outside of the human body, 2-vinyl-4H-1, 3-dithiine can be found in garlic, onion-family vegetables, and soft-necked garlic. This makes 2-vinyl-4H-1, 3-dithiine a potential biomarker for the consumption of these food products.

2-Vinyl-4H-1,3-dithiine is an organosulfur compound with the molecular formula C₆H₈S₂. It is one of the vinyldithiins formed during the breakdown of allicin, a compound derived from garlic (Allium sativum). This transformation occurs when garlic is crushed, leading to the release of the enzyme alliinase, which converts alliin into allicin. Subsequently, allicin decomposes into various organosulfur compounds, including 2-vinyl-4H-1,3-dithiine through Diels-Alder reactions involving thioacrolein .

The compound is characterized by its unique structure, featuring a vinyl group attached to a dithiine ring system. The presence of sulfur atoms in its structure contributes to its distinct chemical properties and biological activities.

  • Diels-Alder Reaction: It can form dimers through Diels-Alder reactions with other dienophiles or diene compounds.
  • Retro-Diels-Alder Reaction: At elevated temperatures (above 400 °C), it may revert to thioacrolein and other breakdown products .
  • Hydrolysis: The compound can release hydrogen sulfide through hydrolytic processes, which may contribute to its biological activities .

Research indicates that 2-vinyl-4H-1,3-dithiine possesses various biological activities:

  • Antithrombotic Activity: It has been shown to inhibit platelet aggregation, which may reduce the risk of thrombus formation and associated cardiovascular events .
  • Antioxidant Properties: The compound exhibits antioxidant activity, potentially reducing oxidative stress and contributing to cardiovascular protection .
  • Cancer Prevention: Ingestion of foods containing this compound may lower the risk of gastric and colon cancer due to its ability to inhibit lipid hydroperoxide formation in low-density lipoproteins .

Several methods have been developed for synthesizing 2-vinyl-4H-1,3-dithiine:

  • From Allicin: The most common method involves the thermal degradation of allicin in the presence of organic solvents or oils, leading to the formation of vinyldithiins including 2-vinyl-4H-1,3-dithiine .
  • Diels-Alder Reactions: Synthetic approaches may also utilize Diels-Alder reactions involving thioacrolein as a precursor under controlled conditions to yield 2-vinyl-4H-1,3-dithiine .

2-Vinyl-4H-1,3-dithiine has several notable applications:

  • Nutraceuticals: Due to its health benefits, it is explored as an ingredient in dietary supplements aimed at cardiovascular health and cancer prevention.
  • Pharmaceuticals: Its antithrombotic properties make it a candidate for developing new therapeutic agents targeting thrombosis and related conditions.
  • Biocompatible Polymers: It has been used in creating copolymers with antibacterial properties for medical applications .

Studies on 2-vinyl-4H-1,3-dithiine interactions focus on its effects on biological systems:

  • Cardiovascular Interactions: Research indicates that it may modulate nitric oxide pathways and influence cellular metabolism related to ischemic conditions through hydrogen sulfide release .
  • Antioxidant Mechanisms: Its ability to scavenge free radicals has been studied in various cellular models, highlighting its potential protective effects against oxidative damage.

Several compounds are structurally or functionally similar to 2-vinyl-4H-1,3-dithiine. Here are notable examples:

Compound NameStructure TypeUnique Features
3-Vinyl-4H-1,2-dithiinVinyldithiinFormed from different Diels-Alder reactions; has distinct biological activities.
AjoeneOrganosulfurExhibits strong antithrombotic effects and antimicrobial properties; derived from garlic.
ThioacroleinThioetherPrecursor in the synthesis of vinyldithiins; involved in various chemical transformations.

Each of these compounds shares similarities in their sulfur-containing structures but differs in their biological activities and applications. The unique positioning of the vinyl group in 2-vinyl-4H-1,3-dithiine contributes to its specific reactivity and health benefits compared to these similar compounds.

XLogP3

2.3

Other CAS

80028-57-5

Dates

Last modified: 02-18-2024

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